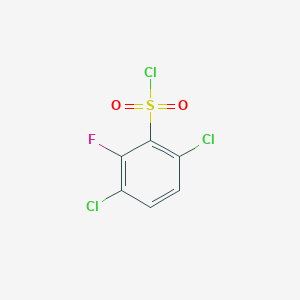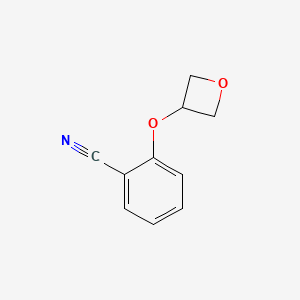![molecular formula C10H16ClN3OS B1407490 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride CAS No. 1417575-71-3](/img/structure/B1407490.png)
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride
描述
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride: is a synthetic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a variety of methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Prolinamide Group: The prolinamide group is introduced through a coupling reaction between the thiazole derivative and L-proline.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, leading to the modulation of biochemical pathways . For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazoles: These compounds contain an imidazole ring fused to a thiazole ring and are studied for their cytotoxic and antitumor activities.
Uniqueness
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is unique due to the presence of the prolinamide group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential therapeutic applications .
属性
IUPAC Name |
(2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;/h6,9,11H,2-5H2,1H3,(H,12,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVAVKYINRDTC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


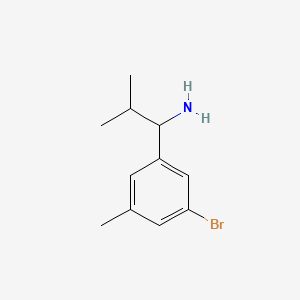
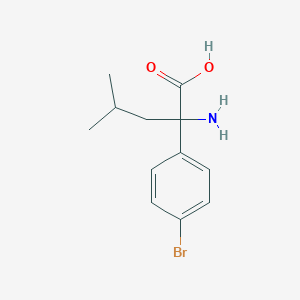
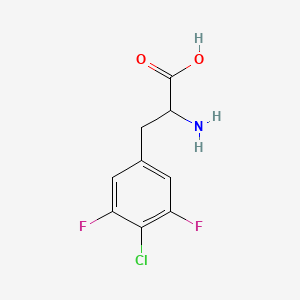
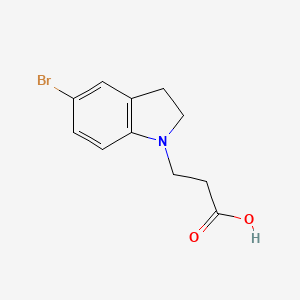
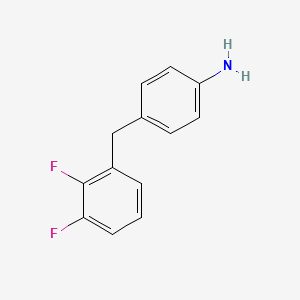
![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)
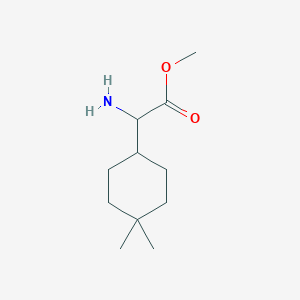

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
amine](/img/structure/B1407427.png)
